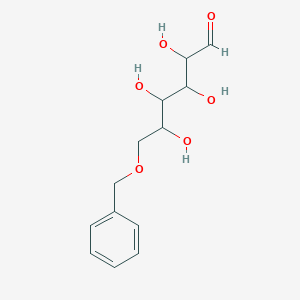

6-O-Benzyl-D-glucose

Description

Historical Context of D-glucose Benzylation and its Strategic Importance in Organic Synthesis

The benzylation of carbohydrates, specifically the introduction of a benzyl (B1604629) ether, has long been a cornerstone of protecting group chemistry. The benzyl group is favored due to its stability under a wide range of reaction conditions, including acidic and basic hydrolysis, and its convenient removal by catalytic hydrogenation. masterorganicchemistry.com Early methods for the complete benzylation of glucose often required harsh conditions and resulted in varying success.

A significant challenge has been achieving regioselective benzylation. The different hydroxyl groups of glucose exhibit varying reactivity, with the primary C-6 hydroxyl generally being the most reactive due to less steric hindrance. However, achieving high selectivity often requires carefully controlled conditions. Over the years, numerous methods have been developed to improve the efficiency and selectivity of benzylation. For instance, early work by Zemplen and co-workers laid the foundation for preparing benzylated sugar derivatives.

Later developments introduced methods using sodium hydride (NaH) and benzyl bromide (BnBr), which became a standard procedure. organic-chemistry.org However, these reactions could be slow, especially for sterically hindered hydroxyl groups, and often required high temperatures and large excesses of reagents. organic-chemistry.org A notable advancement was the discovery that catalytic amounts of tetrabutylammonium (B224687) iodide (TBAI) could dramatically accelerate the reaction, allowing for quantitative benzylation at room temperature in a much shorter time. organic-chemistry.org This improvement highlighted the ongoing effort to refine benzylation methods, making them milder and more efficient. The strategic importance of benzylation lies in its ability to provide robust protection, enabling complex multi-step syntheses of oligosaccharides and other natural products. nih.govmasterorganicchemistry.com

Scope and Objectives of Research on 6-O-Benzyl-D-glucose

Current and future research involving this compound is focused on several key areas, driven by the continuous demand for more efficient and sophisticated methods in synthetic and medicinal chemistry.

Key Research Objectives:

Application in Complex Oligosaccharide Synthesis: Researchers aim to utilize this compound as a key building block for the total synthesis of biologically active complex carbohydrates. The goal is to assemble oligosaccharides with precisely defined structures to study their roles in biological processes such as cell recognition, immune response, and pathogen infection.

Chemoenzymatic Synthesis: A significant area of research is the combination of chemical synthesis with enzymatic transformations. The objective is to leverage the high selectivity of enzymes to modify benzylated glucose intermediates in ways that are difficult to achieve through purely chemical means. jst.go.jpnih.gov This approach is particularly promising for the synthesis of rare sugars and other high-value carbohydrate derivatives. rsc.org

Medicinal Chemistry and Drug Discovery: The compound and its derivatives are being investigated as scaffolds for the development of new therapeutic agents. chemimpex.com Research objectives include the synthesis of novel glycoconjugates with enhanced biological activity and selectivity, for example, as anti-cancer agents that selectively target tumor cells. nih.gov Computational studies are also employed to predict the properties of complex carbohydrate precursors to guide synthetic efforts. researchgate.net

| Application Area | Specific Example/Goal | Reference |

|---|---|---|

| Rare Sugar Synthesis | Use of 1-O-benzyl-D-glucoside in an engineered enzymatic process to produce D-allose. | rsc.org |

| Medicinal Chemistry | Synthesis of glucopyranosyl-conjugated benzyl derivatives as selective cytotoxic agents against colon cancer cells. | nih.gov |

| Biochemical Probes | Use of 6-O-benzyl-D-galactose to study competitive binding to glucose transporters. | chegg.com |

| Advanced Synthesis | Development of continuous flow synthesis for orthogonally protected glycals, improving on batch Williamson ether conditions for benzylation. | nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H18O6 |

|---|---|

Molecular Weight |

270.28 g/mol |

IUPAC Name |

2,3,4,5-tetrahydroxy-6-phenylmethoxyhexanal |

InChI |

InChI=1S/C13H18O6/c14-6-10(15)12(17)13(18)11(16)8-19-7-9-4-2-1-3-5-9/h1-6,10-13,15-18H,7-8H2 |

InChI Key |

HPOAPWNPKAETIW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COCC(C(C(C(C=O)O)O)O)O |

Origin of Product |

United States |

Advanced Methodologies for the Synthesis of 6 O Benzyl D Glucose

Indirect Synthetic Routes via Temporary Protecting Group Manipulations

Organotin-Mediated Benzylation Approaches for C-6 Selectivity

Organotin reagents, notably dibutyltin (B87310) oxide (Bu₂SnO) and tributyltin oxide (Bu₃SnO), have historically been pivotal in achieving regioselective protection of carbohydrates. These reagents facilitate the formation of stannylene acetals, which then direct the subsequent electrophilic attack, such as benzylation, to specific hydroxyl groups. The selectivity is often attributed to the formation of stable five-membered rings involving vicinal cis-diols, which preferentially activates one hydroxyl group over others rsc.orgmdpi.comresearchgate.netacs.orgresearchgate.net.

The classical method involves treating the unprotected carbohydrate with a stoichiometric amount of organotin reagent, followed by reaction with a benzylating agent like benzyl (B1604629) bromide (BnBr) rsc.orgresearchgate.net. This approach has demonstrated effectiveness in selectively benzylating the primary C-6 hydroxyl group of glucose derivatives rsc.orgmdpi.com. However, concerns regarding the toxicity of stoichiometric organotin reagents have driven the development of catalytic systems.

More recent advancements have focused on reducing the amount of organotin compounds used, employing catalytic quantities (2-10 mol%) in conjunction with co-catalysts or activators. For instance, catalytic dibutyltin dichloride (Bu₂SnCl₂) in combination with tetrabutylammonium (B224687) bromide (TBABr) has been employed for regioselective benzylation, achieving selectivity comparable to stoichiometric methods while significantly reducing the toxic tin load researchgate.netresearchgate.net. These catalytic systems often rely on the formation of activated tin species that promote selective benzylation.

While organotin-mediated benzylation is effective for cis-diols, studies suggest that selectivity can be less pronounced for trans-diols researchgate.netresearchgate.net. The mechanism is thought to involve steric and stereoelectronic effects of the carbohydrate substrate interacting with the tin reagent, rather than solely complex stannylene structures rsc.orgacs.org.

Table 1: Organotin-Mediated Benzylation of Carbohydrates

| Substrate Example (Derivative) | Organotin Reagent | Benzylating Agent | Catalyst/Conditions | Selectivity | Yield | Reference |

| Methyl β-D-glucopyranoside | Bu₂SnO (stoich.) | BnBr | Toluene, 100°C | C-6 | High | rsc.org |

| Methyl β-D-glucopyranoside | Bu₂SnCl₂ (cat.) | BnBr | TBABr, MeCN:DMF | C-6 | High | researchgate.net |

| Galactoside trans-diol | Bu₂SnCl₂ (cat.) | BnCl | TBABr, DIPEA | Variable | Good | researchgate.net |

| Mannoside cis-diol | Bu₂SnO (cat.) | BnBr | TBAB, DIPEA | C-3 (equatorial) | High | mdpi.com |

Note: "cat." denotes catalytic amounts.

Stereochemical Control and Optimization of Synthesis Protocols for 6-O-Benzyl-D-glucose

Optimization of synthesis protocols aims to improve yields, purity, regioselectivity, and reduce reaction times and reagent usage. For the selective benzylation at C-6, this often involves fine-tuning reaction parameters such as temperature, solvent, concentration, and the specific organotin reagent or catalytic system employed rsc.orgmdpi.comresearchgate.net.

For example, the choice of solvent and temperature can significantly influence the regioselectivity and efficiency of organotin-mediated reactions. Solvent-free conditions have also been explored to enhance reaction rates and simplify work-up procedures mdpi.comresearchgate.net. Furthermore, the use of additives like tetrabutylammonium bromide (TBAB) can promote the reaction and improve yields researchgate.netresearchgate.net.

When other hydroxyl groups are involved, protecting group strategies are employed. For instance, in the synthesis of more complex glucose derivatives, a common approach might involve initial protection of all hydroxyls, followed by regioselective deprotection or selective functionalization. The preparation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose, for example, involves benzylation of all hydroxyl groups, which could then be selectively manipulated if needed google.com. However, for the specific synthesis of this compound, direct regioselective benzylation at C-6 is the primary goal.

Optimization efforts also extend to minimizing side reactions, such as over-benzylation or benzylation at undesired positions. The development of catalytic systems, as discussed previously, is a key strategy for improving efficiency and reducing waste, thereby contributing to a more optimized and sustainable synthesis.

Green Chemistry Principles Applied to the Synthesis of this compound

The principles of green chemistry advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances acs.orgzenodo.orgkahedu.edu.in. Applying these principles to the synthesis of this compound involves several considerations:

Less Hazardous Chemical Syntheses: The inherent toxicity of organotin compounds necessitates the development of alternative, less hazardous reagents or catalytic systems researchgate.netnih.govacs.org. While organotins remain effective, research is ongoing to find greener alternatives. For example, iron catalysts like FeCl₃ with acetylacetone (B45752) have shown promise for regioselective benzoylation, offering a less toxic and more cost-effective approach nih.govacs.org.

Safer Solvents and Auxiliaries: Minimizing the use of hazardous organic solvents or replacing them with environmentally benign alternatives (e.g., water, ionic liquids) is a key green chemistry tenet acs.orgroyalsocietypublishing.orgrsc.org. Solvent-free or reduced-solvent reaction conditions, as explored with organotin-mediated benzylation, align with this principle mdpi.comresearchgate.net.

Catalysis: The use of catalytic reagents is preferred over stoichiometric ones to minimize waste and improve efficiency zenodo.orgroyalsocietypublishing.org. The development of catalytic organotin systems and exploration of other metal or organocatalysts for selective benzylation exemplifies this principle.

Reduce Derivatives: Minimizing the use of protecting groups, if possible, can reduce the number of synthetic steps, reagents, and waste acs.orgzenodo.org. However, for regioselective functionalization of polyhydroxylated compounds like glucose, protecting groups or selective activation strategies are often indispensable. The challenge lies in developing methods that achieve selectivity with fewer derivatization steps.

Table 2: Green Chemistry Considerations in Benzylation Strategies

| Green Chemistry Principle | Application to this compound Synthesis | Example Strategies |

| Waste Prevention | Reduce organotin waste | Transition from stoichiometric to catalytic organotin reagents; explore organotin-free catalytic methods. |

| Less Hazardous Synthesis | Minimize toxicity of reagents | Investigate alternative catalysts (e.g., iron-based); develop milder reaction conditions. |

| Safer Solvents | Reduce organic solvent usage | Employ solvent-free conditions; explore reactions in water or bio-based solvents. |

| Catalysis | Improve efficiency and reduce waste | Utilize catalytic amounts of organotin compounds; develop highly active and selective non-tin catalysts. |

| Reduce Derivatives | Streamline protection/deprotection steps | Develop direct regioselective functionalization methods that minimize the need for extensive protecting group manipulation. |

The ongoing research in carbohydrate chemistry continuously seeks to balance synthetic efficiency with environmental responsibility, driving the development of more sustainable routes for compounds like this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-O-Benzyl-D-glucose, and how can regioselectivity be ensured during benzylation?

- Methodological Answer :

- Use benzyl ether protection under alkaline conditions (e.g., NaH/BnBr in DMF) to selectively protect the 6-OH group of D-glucose derivatives. Monitor regioselectivity via TLC and NMR (e.g., DEPT for C-6 benzyl group confirmation) .

- For scale-up, employ phase-transfer catalysis to minimize side reactions (e.g., 6-O-benzyl vs. 2-O-benzyl byproducts). Validate purity using HPLC (C18 column, acetonitrile/water gradient) .

Q. How can researchers validate the structural integrity of this compound derivatives post-synthesis?

- Methodological Answer :

- Combine - and -NMR to confirm benzyl group placement (e.g., δ ~4.5 ppm for benzyl-CH protons). Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in pyranose rings .

- Cross-validate with mass spectrometry (ESI-MS or MALDI-TOF) to detect molecular ion peaks (e.g., [M+Na]) and rule out deprotection artifacts .

Q. What are the stability considerations for this compound under common reaction conditions?

- Methodological Answer :

- Test stability in acidic (e.g., TFA), basic (e.g., NaOH), and oxidative (e.g., HO) environments via kinetic studies. Monitor degradation by HPLC .

- Store derivatives under inert atmosphere (N or Ar) at -20°C to prevent benzyl group hydrolysis. Use molecular sieves in anhydrous solvents .

Advanced Research Questions

Q. How can researchers resolve contradictory data in glycosylation reactions involving this compound donors?

- Methodological Answer :

- Compare activation methods (e.g., DMTST vs. NIS/TfOH) to address low yields or stereochemical inconsistencies. Optimize solvent polarity (e.g., CHCl vs. EtO) to favor β-selectivity .

- Perform kinetic isotopic effect (KIE) studies to distinguish between associative vs. dissociative mechanisms in glycosylation .

Q. What advanced techniques are suitable for analyzing this compound’s role in carbohydrate-protein interactions?

- Methodological Answer :

- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity with lectins or enzymes.

- Synthesize fluorescent probes (e.g., this compound conjugated to BODIPY) for confocal microscopy studies in cellular uptake assays .

Q. How can researchers address discrepancies in spectral data for this compound analogs?

- Methodological Answer :

- Re-examine sample preparation (e.g., solvent deuteration effects in NMR). Use computational tools (DFT-based NMR prediction) to assign ambiguous peaks .

- Validate crystalline derivatives via X-ray diffraction to resolve stereochemical ambiguities .

Q. What strategies improve the enantiomeric purity of this compound in asymmetric synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.